
(6-Methoxyundecan-6-YL)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methoxyundecan-6-YL)benzene is an organic compound that features a benzene ring substituted with a 6-methoxyundecyl group. This compound is part of a broader class of alkylbenzenes, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxyundecan-6-YL)benzene typically involves the alkylation of benzene with a suitable 6-methoxyundecyl halide under Friedel-Crafts alkylation conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Benzene+6-Methoxyundecyl halideAlCl3this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Methoxyundecan-6-YL)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzene ring can be hydrogenated under high pressure and temperature in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 6-Methoxyundecanoic acid.
Reduction: 6-Methoxyundecylcyclohexane.
Substitution: Various halogenated this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a model compound for studying the behavior of alkylbenzenes in biological systems.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (6-Methoxyundecan-6-YL)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation under specific conditions. In biological systems, it may interact with cellular components, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (6-Methoxydecyl)benzene
- (6-Methoxydodecyl)benzene
- (6-Methoxyundecan-6-YL)toluene
Uniqueness
(6-Methoxyundecan-6-YL)benzene is unique due to its specific chain length and methoxy substitution, which can influence its reactivity and interactions compared to other alkylbenzenes.
Eigenschaften
CAS-Nummer |
89579-52-2 |
|---|---|
Molekularformel |
C18H30O |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
6-methoxyundecan-6-ylbenzene |
InChI |
InChI=1S/C18H30O/c1-4-6-11-15-18(19-3,16-12-7-5-2)17-13-9-8-10-14-17/h8-10,13-14H,4-7,11-12,15-16H2,1-3H3 |
InChI-Schlüssel |
HSKHIFUIRGPNGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CCCCC)(C1=CC=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



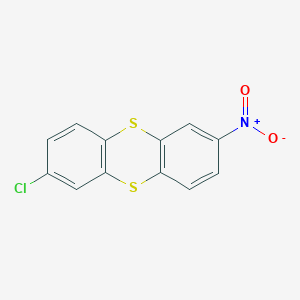

![1-(5-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14384727.png)
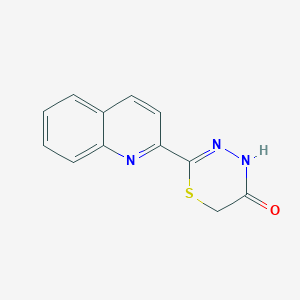
![2,2,2-Trifluoro-N-[3-(4-methylbenzene-1-sulfinyl)propyl]acetamide](/img/structure/B14384758.png)
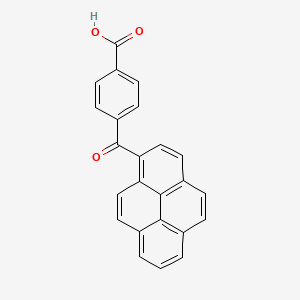

![2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine](/img/structure/B14384766.png)
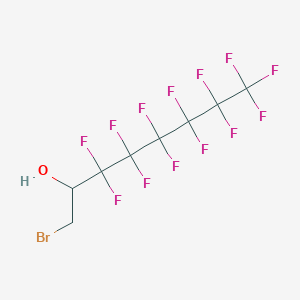
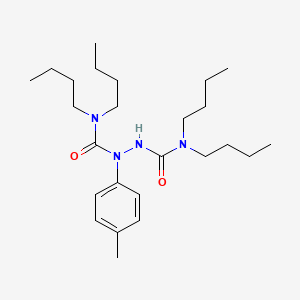
![6-[Ethyl(difluoro)silyl]hexan-2-one](/img/structure/B14384774.png)
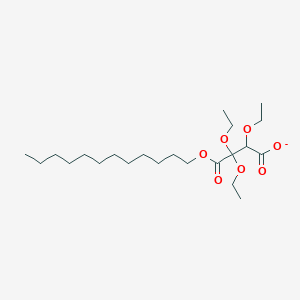
![2-{Phenyl[(trimethylsilyl)oxy]amino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14384782.png)
